(3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone (3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567883
InChI: InChI=1S/C12H14Br2N2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3
SMILES: CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Br
Molecular Formula: C12H14Br2N2O
Molecular Weight: 362.06 g/mol

(3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC13567883

Molecular Formula: C12H14Br2N2O

Molecular Weight: 362.06 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone -

Specification

Molecular Formula C12H14Br2N2O
Molecular Weight 362.06 g/mol
IUPAC Name (3,5-dibromophenyl)-(4-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C12H14Br2N2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3
Standard InChI Key DDAGEJHOTQFXNI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Br
Canonical SMILES CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Br

Introduction

(3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone is an organic compound characterized by a phenyl ring with two bromine substituents at the 3 and 5 positions, attached to a piperazine moiety via a methanone group. This compound is of interest in medicinal chemistry due to its potential biological activity, which is enhanced by the presence of bromine atoms. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 303.05 g/mol.

Structural Features and Biological Activity

The structural features of (3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone, particularly the bromine substitutions and the piperazine moiety, contribute to its potential biological activity. The piperazine ring may facilitate the compound's ability to cross biological membranes, enhancing its interaction with enzymes and receptors. This interaction could lead to therapeutic effects, although further research is needed to fully understand these interactions and optimize the compound's efficacy and safety profile.

Synthesis and Industrial Production

The synthesis of (3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone typically involves several chemical steps, which can be optimized using continuous flow reactors in industrial settings. These reactors enhance efficiency and control over reaction parameters, which is crucial for large-scale production.

Comparison with Similar Compounds

Several compounds share structural similarities with (3,5-Dibromophenyl)(4-methylpiperazin-1-yl)methanone. For example:

Compound NameStructural FeaturesUnique Aspects
(2-Bromopyridin-4-yl)(4-methylpiperazin-1-yl)methanonePyridine ring with bromine substitutionDifferent heterocyclic structure influences reactivity
(5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanonePyridine ring with bromine substitution at a different positionPotentially different biological activity due to position
(3-Bromophenyl)(4-(2,5-dihydropyrrol-1-yl)piperidin-1-yl)methanoneDihydropyrrole instead of piperazineMay exhibit distinct pharmacological properties

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